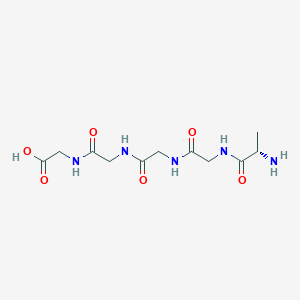

H-Ala-Gly-Gly-Gly-Gly-OH

Description

Significance of Peptides with Repetitive Glycine (B1666218) Motifs in Biochemical and Biophysical Studies

Peptides featuring repetitive glycine motifs, known as oligoglycines, are of considerable importance in scientific studies for several key reasons. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. This characteristic makes oligoglycine sequences ideal for investigating the unfolded or denatured states of proteins. pnas.orgpnas.org

Key Research Applications of Oligoglycine Peptides:

Model Systems for Unfolded Proteins: Short peptides have long been used as model systems to explore the conformational space available to proteins. rsc.org Oligoglycines, in particular, serve as a reference for a "random coil" state, helping researchers understand the baseline flexibility of a polypeptide chain in the absence of bulky side chains. rsc.org

Probing Solvent Interactions: The behavior of oligoglycine peptides in different solvents provides insight into how the surrounding environment influences peptide backbone conformation. Studies have shown that even for simple polyglycine sequences, water is considered a poor solvent, which can promote self-association into structures like polyglycine II helices and extended strands that facilitate intermolecular hydrogen bonding. nih.gov

Investigating Self-Assembly and Aggregation: Glycine-rich regions are found in various proteins that are prone to self-assembly and phase separation. nih.govnih.gov Research on oligoglycine peptides helps to elucidate the fundamental driving forces behind these processes, which are relevant to the formation of biomolecular condensates and pathological protein aggregation, such as in neurodegenerative diseases. nih.govnih.gov The insolubility of long oligoglycine chains is a key factor in their tendency to aggregate. acs.org

Membrane Interaction Studies: Short glycine peptides are used to study interactions at membrane interfaces, which has significant implications for understanding biological functions like cell signaling and transport. researchgate.net Studies with model membrane systems have shown that while monomeric glycine behaves differently, oligoglycines like diglycine, triglycine (B1329560), and tetraglycine (B1346897) tend to associate near the interface of the membrane. researchgate.net

Contextualization of H-Ala-Gly-Gly-Gly-Gly-OH within the Broader Field of Short Peptide Research

The peptide this compound, or Alanyl-tetraglycine, fits into the broad field of short peptide research as a minimalist model system for studying the impact of a single, simple side chain on a flexible glycine backbone. Short peptides are invaluable research tools because they act as building blocks for synthesizing larger, more complex peptides and can be used to study fundamental biological processes like protein interactions and enzyme activity. chemimpex.com

The introduction of an alanine (B10760859) residue into an oligoglycine sequence provides a subtle but significant perturbation. Alanine possesses a small, non-polar methyl (-CH3) group, contrasting with glycine's simple hydrogen side chain. This substitution allows researchers to investigate several key biophysical principles:

Conformational Preferences: The methyl group of alanine restricts the rotational freedom of the peptide backbone compared to glycine. Alanine has a high propensity to form α-helical structures, whereas glycine is known as a "helix breaker" due to its flexibility. pnas.orgscirp.org Studying peptides like this compound allows for precise measurement of the energetic contributions of a single alanine residue to local secondary structure formation.

Steric and Hydrophobic Effects: The alanine side chain introduces minimal steric hindrance and a small degree of hydrophobicity. This makes peptides containing both alanine and glycine excellent models for parsing the effects of side-chain packing and the hydrophobic effect on peptide folding and stability. pnas.org

Peptide Bond Formation: Ab initio studies on the formation of dipeptides from alanine and glycine have shown differences in reactivity, suggesting that glycine donates its hydroxyl group more readily than alanine during peptide bond formation. researchgate.net This has implications for understanding the prebiotic synthesis of peptides. elsevierpure.com

The table below summarizes the properties of the constituent amino acids in this compound.

| Amino Acid | Abbreviation | Side Chain | Key Property |

| Alanine | Ala, A | -CH₃ | Introduces slight steric hindrance; helical propensity |

| Glycine | Gly, G | -H | High conformational flexibility |

Overview of Current Academic Interest and Research Trajectories for Alanine- and Glycine-Rich Peptides

Current research into peptides rich in alanine and glycine is diverse, spanning materials science, biology, and medicine. The simple, well-defined nature of these peptides continues to yield fundamental insights into complex biological phenomena.

Major Research Trajectories:

Antimicrobial Peptides (AMPs): A systematic analysis of antimicrobial peptide databases has revealed that alanine- and glycine-rich AMPs are particularly common in amphibians. mdpi.comnih.gov These amino acids contribute to the peptides' ability to interact with and disrupt microbial membranes. mdpi.com The flexibility and simple structures of these peptides make them attractive candidates for designing novel antibiotics to combat resistant bacteria. nih.gov

Protein Phase Separation and Biomolecular Condensates: Glycine-rich sequences are frequently found in intrinsically disordered proteins (IDPs) that drive liquid-liquid phase separation to form membraneless organelles or biomolecular condensates. nih.gov Research is focused on how the sequence composition, including the presence of aromatic and charged residues within glycine-rich regions, mediates the cation-π and π–π interactions that drive condensate formation and subsequent maturation into gel-like or solid states. nih.gov Some studies propose that glycine-rich segments can adopt specific structures, like polyproline II helices, which may contribute to the stability of these condensates. biorxiv.org

Conformational Dynamics and Folding: The fundamental question of how an amino acid's identity influences protein structure remains a key area of research. Molecular dynamics simulations and spectroscopic studies on alanine- and glycine-containing peptides are used to refine computational models and understand the thermodynamics of protein folding. scirp.orgresearchgate.net For instance, all-atom simulations have been used to quantify the difference in conformational entropy between alanine and glycine in a denatured state, revealing that the helix-stabilizing effect of alanine is primarily due to favorable interactions within the folded helix itself, rather than a large energy difference in the unfolded state. pnas.org

The table below highlights key research findings related to alanine- and glycine-rich peptides.

| Research Area | Key Finding | Significance | Reference(s) |

| Antimicrobial Peptides | Alanine- and Glycine-rich peptides are abundant in amphibians. | Provides a template for designing new antimicrobial agents. | mdpi.com, nih.gov |

| Biomolecular Condensates | Glycine-rich proteins from tick saliva undergo phase separation and ageing to form a bioadhesive. | Reveals a mechanism for bioadhesion and provides inspiration for new biomaterials. | nih.gov |

| Peptide Conformation | Alanine stabilizes α-helices relative to glycine by up to 2 kcal/mol. | Quantifies the energetic contribution of a single methyl group to protein stability. | pnas.org, pnas.org |

| Prebiotic Chemistry | Evaporative environments can promote the formation of hetero-oligopeptides containing glycine and alanine. | Suggests a plausible pathway for the formation of complex peptides on early Earth. | elsevierpure.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N5O6 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C11H19N5O6/c1-6(12)11(22)16-4-9(19)14-2-7(17)13-3-8(18)15-5-10(20)21/h6H,2-5,12H2,1H3,(H,13,17)(H,14,19)(H,15,18)(H,16,22)(H,20,21)/t6-/m0/s1 |

InChI Key |

KKDNCTXCWZJBBV-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |

sequence |

AGGGG |

Origin of Product |

United States |

Synthetic Methodologies for H Ala Gly Gly Gly Gly Oh and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the predominant method for producing synthetic peptides. wikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin support. wikipedia.orgchempep.com The key advantage of SPPS is the ability to drive reactions to completion by using excess soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each cycle. chempep.com For the synthesis of H-Ala-Gly-Gly-Gly-Gly-OH, Fmoc-based chemistry is the most commonly employed strategy. nih.gov

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of modern SPPS due to its mild reaction conditions. nih.govnih.gov The synthesis cycle involves two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-protected amino acid. uci.edu

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edugoogle.com This step exposes a free amine on the resin-bound peptide, ready for the next coupling reaction. uci.edu

Coupling: The incoming Fmoc-protected amino acid's carboxylic acid group is activated to facilitate the formation of a peptide bond with the free amine. creative-peptides.com

For sequences containing oligoglycine segments like in this compound, a common and effective approach is the use of pre-formed dipeptide building blocks, such as Fmoc-Gly-Gly-OH. google.comgoogle.com This strategy reduces the number of synthetic cycles required. For the (Gly)₄ segment, synthesis could proceed via two consecutive couplings of Fmoc-Gly-Gly-OH instead of four individual Fmoc-Gly-OH couplings. google.com This approach can significantly improve efficiency and help circumvent issues related to aggregation that can arise during the stepwise addition of single glycine (B1666218) residues. google.com

Table 1: Comparison of Stepwise vs. Dipeptide Addition for the (Gly)₄ Segment

| Strategy | Number of Deprotection Steps | Number of Coupling Steps | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Stepwise Monomer Addition | 4 | 4 | Standard, readily available reagents (Fmoc-Gly-OH). | Increased risk of aggregation with each Gly addition; more synthetic cycles. |

| Dipeptide Addition | 2 | 2 | Fewer synthetic cycles; can mitigate aggregation issues. google.com | Requires synthesis/purchase of dipeptide unit (Fmoc-Gly-Gly-OH). |

For glycine couplings, which are sterically unhindered, a variety of reagents can be effective. However, to ensure rapid and complete reactions, especially when dealing with potentially aggregating sequences, highly efficient reagents are preferred. creative-peptides.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress racemization. jpt.comnih.gov

Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are known for their high reactivity and are often the reagents of choice for difficult couplings. creative-peptides.com They provide excellent coupling efficiency and low side-product formation. jpt.com HATU, in particular, is highly effective for rapid couplings. creative-peptides.com

Phosphonium (B103445) Salts: Reagents like PyBOP and PyBrOP also offer high coupling efficiency with a low risk of racemization. jpt.comsigmaaldrich.com

Optimization involves adjusting the equivalents of amino acid and coupling reagents (typically 3-5 fold excess), reaction time, and temperature. sigmaaldrich.com For glycine-rich sequences, ensuring complete acylation at each step is crucial to avoid deletion sequences in the final product.

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Example Reagents | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Effective and simple; often require additives (e.g., HOBt, Oxyma) to minimize side reactions. jpt.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency and low side-product formation; popular for difficult sequences. jpt.comcreative-peptides.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency with low racemization risk. jpt.com |

Peptide chain aggregation is a major obstacle during SPPS, particularly for sequences prone to forming stable secondary structures like β-sheets through interchain hydrogen bonding. peptide.comresearchgate.net Oligoglycine sequences are known to be aggregation-prone. uu.nl This aggregation can lead to poor solvation of the peptide-resin, resulting in incomplete deprotection and coupling reactions, ultimately causing low yields and difficult purifications. peptide.comnih.gov

Several strategies have been developed to disrupt this hydrogen bonding and improve synthesis outcomes:

Chaotropic Salts: The addition of salts like CuLi or NaClO₄ to the reaction mixture can help break up the hydrogen bond networks that cause aggregation. peptide.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can disrupt secondary structures and improve reaction kinetics. peptide.com

Special Solvents: Switching from DMF to more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO can enhance solvation and reduce aggregation. peptide.com

Backbone Modifications: The introduction of backbone-protected amino acid derivatives can effectively disrupt aggregation. For glycine residues, 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected glycine (Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH) can be incorporated. sigmaaldrich.com These groups sterically hinder the formation of β-sheets. The native glycine structure is restored during the final acidic cleavage step. sigmaaldrich.com

The solid support, or resin, is a critical component of SPPS, serving as the anchor for the growing peptide chain. chempep.com Its chemical and physical properties significantly influence reaction kinetics, yield, and purity. chempep.com

Polymer Matrix: The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB). peptide.comnih.gov However, for difficult or aggregation-prone sequences, alternative supports are often superior. peptide.com Polyethylene glycol (PEG)-grafted polystyrene resins (e.g., TentaGel) create a more solution-like environment, improving solvation of the peptide chain and reducing aggregation. chempep.comiris-biotech.de

Linker: The linker connects the peptide to the resin and determines the C-terminal functionality of the cleaved peptide. For synthesizing this compound with a C-terminal carboxylic acid, a Wang resin is a common choice. biotage.com This resin features a linker that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), to release the final peptide. iris-biotech.debiotage.com

Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin (mmol/g). For potentially difficult sequences like those containing oligoglycine, using a resin with a lower loading capacity (e.g., 0.1 to 0.4 mmol/g) is often beneficial. alfachemic.com Lower loading increases the distance between growing peptide chains, thereby minimizing interchain interactions and aggregation. chempep.com

Table 3: Comparison of SPPS Resins for Peptides with C-Terminal Acids

| Resin Type | Polymer Backbone | Typical Loading (mmol/g) | Key Features & Applications |

|---|---|---|---|

| Wang Resin | Polystyrene | 0.5 - 1.2 | Most widely used for C-terminal acids; cleaved with strong acid (TFA). iris-biotech.debiotage.com |

| 2-Chlorotrityl Resin | Polystyrene | 0.3 - 1.0 | Allows for cleavage under very mild acidic conditions, useful for producing protected peptide fragments. iris-biotech.de |

| PEG-based Resins (e.g., TentaGel) | Polystyrene-PEG Graft | 0.15 - 0.3 | Excellent swelling and solvation properties; ideal for long or aggregation-prone sequences. chempep.comiris-biotech.de |

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant in research settings, classical solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for the large-scale industrial production of peptides. wikipedia.orgacs.org In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. acs.org

The construction of this compound in solution requires a carefully planned strategy of protecting groups to ensure that peptide bonds are formed in the correct sequence. libretexts.org A typical synthesis would start from the C-terminus (glycine) and proceed stepwise towards the N-terminus (alanine). wikipedia.org

A plausible synthetic route would involve the following key steps:

Protection: The C-terminal glycine's carboxyl group is protected, often as a methyl or benzyl (B1604629) ester. The N-terminal alanine's amino group is protected, for example, with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. libretexts.orgnih.gov

Stepwise Elongation: The synthesis proceeds by coupling the carboxyl-protected glycine with an N-protected glycine. After coupling, the N-protecting group is removed, and the resulting dipeptide is coupled with the next N-protected glycine. This cycle of deprotection and coupling is repeated until the full tetra-glycine segment is assembled.

Final Coupling: The tetra-glycine ester is deprotected at the N-terminus and coupled with the N-protected alanine (B10760859) (e.g., Boc-Ala-OH).

Final Deprotection: All protecting groups (the N-terminal Boc/Cbz group and the C-terminal ester) are removed in the final steps to yield the target pentapeptide, this compound. askthenerd.com

Each coupling step requires the activation of the carboxylic acid, commonly achieved using a coupling reagent like DCC or by converting the acid to a more reactive form, such as an active ester. acs.orglibretexts.org Purification of intermediates at each stage, often by crystallization or chromatography, is essential but can be time-consuming. acs.org

Regioselective Methodologies for C-N Bond Formation in Peptide Assembly

The synthesis of a defined peptide sequence such as this compound requires the sequential formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another in a precise order. Regioselectivity, the control over which functional groups react, is paramount to prevent polymerization and the formation of incorrect peptide sequences. This control is primarily achieved through the use of protecting groups, which temporarily block reactive functionalities that are not intended to participate in the peptide bond formation step. nih.govbiosynth.com

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the orthogonal Fmoc/tBu approach. iris-biotech.de In this methodology, the α-amino group of the incoming amino acid is temporarily protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. biosynth.comiris-biotech.de Any reactive side chains are protected with more permanent, acid-labile groups such as tert-butyl (tBu). iris-biotech.de For the synthesis of this compound, the alanine residue would be introduced as Fmoc-Ala-OH, and the glycine residues as Fmoc-Gly-OH. Since glycine lacks a side chain and alanine's methyl side chain is non-reactive, only the α-amino groups require protection during chain elongation.

The core of regioselective C-N bond formation is the activation of the C-terminal carboxylic acid of the N-protected amino acid. This activation transforms the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This process is mediated by coupling reagents. peptide.com These reagents can be broadly categorized into carbodiimides and onium (aminium/uronium and phosphonium) salts. peptide.compeptidescientific.com

Carbodiimide Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been historically significant. peptide.combachem.com DIC is often preferred in SPPS because its byproduct, diisopropylurea, is soluble in common solvents like isopropanol, facilitating its removal. bachem.com To enhance efficiency and minimize side reactions, particularly the racemization of the α-carbon (a concern for the alanine residue), carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. peptide.combachem.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization and couples efficiently. peptide.com

Onium Salt Reagents: This class includes highly efficient reagents that have become the standard for many synthetic protocols.

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and clean coupling with a very low tendency for racemization. peptidescientific.com HATU is particularly effective for sterically hindered couplings. peptidescientific.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common phosphonium-based reagent that offers high reactivity and produces non-carcinogenic byproducts, making it a safer alternative to some earlier phosphonium reagents. peptidescientific.com

The selection of a coupling reagent depends on factors such as the specific amino acid sequence, steric hindrance, and cost. The table below summarizes the characteristics of commonly used coupling reagents.

| Reagent Class | Example | Key Characteristics | Common Additive |

|---|---|---|---|

| Carbodiimide | DIC (Diisopropylcarbodiimide) | Cost-effective; soluble urea (B33335) byproduct. bachem.com | HOBt, Oxyma Pure |

| Aminium/Uronium Salt | HBTU | High efficiency, low racemization, fast reaction times. peptidescientific.com | Typically used with an external base like DIPEA. |

| Aminium/Uronium Salt | HATU | Very high reactivity, excellent for difficult couplings, low racemization. peptidescientific.com | Typically used with an external base like DIPEA. |

| Phosphonium Salt | PyBOP | High reactivity, non-carcinogenic byproducts, high chemoselectivity. peptidescientific.com | Typically used with an external base like DIPEA. |

Emerging and Novel Synthetic Routes for this compound

While traditional SPPS and LPPS are robust, research continues to yield novel synthetic routes that offer improvements in speed, purity, sustainability, and the ability to synthesize challenging sequences. For a peptide like this compound, which contains a repeating oligoglycine segment, these emerging methods can be particularly advantageous as such sequences are known to sometimes cause aggregation during synthesis. nih.gov

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): This technology utilizes microwave irradiation to significantly accelerate the rates of both the coupling and Fmoc-deprotection steps in SPPS. creative-peptides.comluxembourg-bio.com The rapid and uniform heating provided by microwaves can disrupt peptide chain aggregation, which is a common issue with sequences containing multiple glycine residues. nih.govsigmaaldrich.cn This leads to more efficient reactions, higher crude purity, and drastically reduced synthesis times compared to conventional methods at ambient temperature. nih.gov Microwave energy allows most coupling reactions to be completed in minutes. nih.gov

| Parameter | Conventional SPPS (Ambient Temp) | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Typical Coupling Time | 30 - 120 minutes | 3 - 10 minutes nih.gov |

| Typical Deprotection Time | 15 - 30 minutes | 3 - 5 minutes nih.gov |

| Efficiency for "Difficult Sequences" | Lower; prone to aggregation and incomplete reactions. sigmaaldrich.cn | Higher; microwave energy disrupts aggregation, improving yields and purity. creative-peptides.comluxembourg-bio.com |

| Overall Synthesis Time | Hours to days | Significantly reduced; often by a factor of 4 or more. creative-peptides.com |

Fragment Condensation Strategies: Instead of a stepwise, single amino acid addition, fragment condensation involves the synthesis of smaller peptide segments which are then coupled together. chempep.com To produce this compound, one could synthesize the dipeptide H-Ala-Gly-OH and the tripeptide H-Gly-Gly-Gly-OH separately, and then ligate them. This can be performed either in solution or on a solid support. springernature.comresearchgate.net This approach can lead to higher final purity by allowing for the purification of intermediate fragments, but it carries an increased risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov

Chemo-enzymatic Peptide Synthesis (CEPS): CEPS represents a green chemistry approach that utilizes enzymes for peptide bond formation. nih.gov Engineered enzymes, such as Peptiligase (a variant of subtilisin), can catalyze the ligation of peptide fragments in a highly specific and efficient manner. teknoscienze.commatilda.science The reaction occurs in an aqueous environment, eliminates the need for coupling reagents and side-chain protecting groups, and, crucially, is completely free of racemization. teknoscienze.comrug.nl This method is ideal for the large-scale, sustainable production of peptides. nih.gov

Native Chemical Ligation (NCL): NCL is a powerful technique for coupling two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.govwikipedia.org To apply this methodology to sequences lacking cysteine, such as this compound, a "ligation-desulfurization" strategy can be employed. nih.govsquarespace.com In this approach, an alanine residue in the target sequence is temporarily replaced with a cysteine for the ligation step. Following the successful formation of the full-length peptide via NCL, the cysteine residue is converted into alanine through a desulfurization reaction, yielding the native peptide sequence. wikipedia.orgnih.gov This extends the utility of NCL beyond cysteine-containing peptides. nih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | L-Alanylglycylglycylglycylglycine |

| Fmoc | Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |

Structural Elucidation and Conformational Analysis of H Ala Gly Gly Gly Gly Oh

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to build a comprehensive understanding of H-Ala-Gly-Gly-Gly-Gly-OH, from its basic connectivity to its three-dimensional preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Sequence Verification and Secondary Structure Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the amino acid sequence and provide crucial insights into the peptide's conformational dynamics.

For this compound, a standard ¹H NMR spectrum would reveal characteristic signals for each amino acid residue. The alanine (B10760859) residue is identifiable by its α-proton (Hα) quartet and β-proton (Hβ) doublet, while the four glycine (B1666218) residues each contribute a unique Hα signal, which can be complex due to magnetic inequivalence. libretexts.org

To unambiguously assign these resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are utilized. These experiments reveal through-bond scalar couplings, allowing for the identification of protons within the same amino acid spin system. For instance, a TOCSY spectrum would show correlations between the amide proton (NH), Hα, and Hβ protons of the single alanine residue.

Once intra-residue assignments are made, sequence verification is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. Sequential assignment relies on observing NOEs between the Hα proton of one residue and the amide proton of the next residue in the sequence (dαN(i, i+1)). This step-by-step connectivity confirms the Ala-Gly-Gly-Gly-Gly sequence.

Furthermore, NOESY data provides valuable information about the peptide's secondary structure. The presence of strong dαN(i, i+1) NOEs alongside the absence of dNN(i, i+1) NOEs is characteristic of an extended or random-coil conformation, which is expected for a short, flexible peptide like this compound in aqueous solution.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Alanine (Ala) | N-H | ~8.0 - 8.5 | N/A |

| Cα-H | ~4.1 - 4.5 | ~50 - 55 | |

| Cβ-H₃ | ~1.3 - 1.5 | ~17 - 22 | |

| C' (Carbonyl) | N/A | ~173 - 178 | |

| Glycine (Gly) | N-H | ~8.2 - 8.7 | N/A |

| Cα-H₂ | ~3.8 - 4.1 | ~43 - 47 | |

| C' (Carbonyl) | N/A | ~171 - 175 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful lens through which to view the secondary structure and hydrogen-bonding network of peptides. plus.ac.atkurouskilab.com These methods probe the vibrational modes of the peptide backbone, which are sensitive to conformational changes. acs.org The most informative regions in the spectra are those containing the amide bands.

Amide I (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the peptide's secondary structure. For a flexible, largely unordered peptide like this compound in solution, the Amide I band is typically observed as a broad peak around 1640-1655 cm⁻¹, indicative of a random coil conformation.

Amide II (1500–1600 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching modes. It is also sensitive to conformation and hydrogen bonding.

Amide III (1200–1350 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. Its position can also help differentiate between different secondary structures.

Raman spectroscopy provides complementary information to IR. libretexts.org While the Amide I band is strong in both, the Amide II band is often weak in Raman spectra of aqueous solutions. plus.ac.at Water itself does not interfere significantly with Raman spectra, making it an advantageous technique for studying peptides in their native-like, hydrated state. plus.ac.at The positions and widths of these amide bands provide a holistic view of the ensemble of conformations adopted by the peptide, reflecting the degree of hydrogen bonding both internally and with the solvent. For this compound, the spectra are expected to be dominated by features characteristic of an unordered structure, reflecting the peptide's inherent flexibility.

| Amide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode Assignment | Structural Sensitivity |

|---|---|---|---|

| Amide A | ~3280 - 3300 | N-H stretch | Hydrogen bond strength |

| Amide I | ~1600 - 1700 | C=O stretch | Secondary structure (α-helix, β-sheet, random coil) |

| Amide II | ~1500 - 1600 | N-H bend coupled with C-N stretch | Secondary structure, hydrogen bonding |

| Amide III | ~1200 - 1350 | C-N stretch coupled with N-H bend | Secondary structure |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for verifying the molecular weight and primary sequence of peptides. youtube.com For this compound (molecular formula C₁₁H₁₉N₅O₆), the calculated monoisotopic mass is approximately 317.1339 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the peptide can be ionized with minimal fragmentation, primarily forming the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 318.1412. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition based on this accurate mass measurement.

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. nih.gov In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. electronicsandbooks.com This fragmentation primarily produces two series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. libretexts.org By analyzing the mass differences between consecutive peaks in the b-ion and y-ion series, the sequence of amino acids can be definitively determined, confirming the Ala-Gly-Gly-Gly-Gly order.

| Sequence | b-ion | m/z (b-ion) | y-ion | m/z (y-ion) |

|---|---|---|---|---|

| 1 | Ala | 72.04 | Ala-Gly-Gly-Gly-Gly | 318.14 |

| 2 | Ala-Gly | 129.07 | Gly-Gly-Gly-Gly | 247.10 |

| 3 | Ala-Gly-Gly | 186.09 | Gly-Gly-Gly | 190.08 |

| 4 | Ala-Gly-Gly-Gly | 243.11 | Gly-Gly | 133.06 |

| 5 | Ala-Gly-Gly-Gly-Gly | 300.13 | Gly | 76.04 |

X-ray Crystallography and Solid-State Structural Determination of Related Oligopeptides

While a specific crystal structure for this compound may not be readily available, X-ray crystallography of related oligopeptides provides invaluable insights into the potential solid-state conformations and intermolecular interactions. nih.gov Crystallographic studies on amino acids and short peptides reveal how molecules pack in a highly ordered lattice, governed by hydrogen bonding and van der Waals forces. tandfonline.com

Crystal structures of glycine itself show a zwitterionic form with a dense network of N-H···O hydrogen bonds. tandfonline.com Studies of dipeptides like glycyl-L-histidine and L-histidyl-L-alanine demonstrate that peptide aggregation in crystals is primarily driven by main-chain interactions, forming predictable patterns that are often unaffected by the nature of the side chains. nih.gov

For a peptide like this compound, it would be expected to crystallize in an extended conformation, allowing for the formation of intermolecular hydrogen bonds between the backbone N-H and C=O groups of adjacent molecules, creating sheet-like structures. The alanine methyl group would influence the local packing arrangement, but the dominant structural motif would likely be dictated by the hydrogen bonding capabilities of the highly flexible poly-glycine segment. These solid-state structures represent a low-energy conformational state, which, although not directly representative of the dynamic solution state, provides a crucial reference for understanding the intrinsic conformational preferences of the peptide backbone.

Conformational Preferences and Landscape of this compound

The conformational landscape of a peptide is defined by the accessible rotational states around the single bonds of its backbone. These rotations are described by dihedral angles, primarily phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).

Impact of Alanine and Glycine Residues on Peptide Backbone Dihedral Angles

Alanine (Ala): The methyl (-CH₃) side chain of alanine creates steric hindrance that restricts its backbone to specific regions of the Ramachandran plot. researchgate.net The most favored regions for alanine correspond to the conformations of right-handed α-helices (φ ≈ -57°, ψ ≈ -47°) and β-sheets (φ ≈ -139°, ψ ≈ +135°). letstalkacademy.com

Glycine (Gly): In contrast, glycine lacks a β-carbon; its "side chain" is a single hydrogen atom. brainly.com This minimal steric bulk allows glycine to adopt a much wider range of φ and ψ angles than any other amino acid. brainly.com It can readily access regions of the Ramachandran plot that are "forbidden" for alanine and other L-amino acids, including those corresponding to left-handed helical conformations. uea.ac.ukresearchgate.net

| Amino Acid | Side Chain | Steric Hindrance | Allowed Regions on Ramachandran Plot | Conformational Flexibility |

|---|---|---|---|---|

| Alanine (Ala) | -CH₃ | Moderate | Restricted, primarily to α-helical and β-sheet regions. | Low |

| Glycine (Gly) | -H | Minimal | Broadly distributed, including regions inaccessible to other amino acids. | High |

Analysis of Intramolecular Hydrogen Bonding Networks and Their Stability

In peptides of this nature, the most common hydrogen bonds are those that define specific turn structures. These turns are categorized based on the number of atoms in the ring closed by the hydrogen bond. The primary types of turns relevant to a pentapeptide like AGGGG are γ-turns and β-turns.

γ-turns (C7): A γ-turn involves a hydrogen bond between the C=O of residue i and the N-H of residue i+2. This forms a seven-membered ring structure (when counting the hydrogen). This type of turn is a common conformational feature in short peptides.

β-turns (C10): A β-turn is characterized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3, creating a ten-membered ring. This is a crucial element for reversing the direction of the peptide backbone.

The stability of these hydrogen bonding networks is not uniform and is influenced by several factors, including the specific amino acid sequence and the surrounding environment. While glycine residues offer significant conformational flexibility due to the lack of a side chain, the N-terminal alanine residue in AGGGG introduces a methyl group. Aliphatic substituents like alanine's methyl group can generally weaken the hydrogen bonds compared to glycine due to steric effects. researchgate.net

Furthermore, the stability of the hydrogen-bonded network is intrinsically linked to the peptide's environment. In the gas phase, where solvent interactions are absent, intramolecular hydrogen bonds are the dominant stabilizing force, leading to more compact, folded structures. nih.gov In contrast, in an aqueous solution, there is a constant competition between the formation of internal peptide-peptide hydrogen bonds and external peptide-water hydrogen bonds. acs.org This competition can lead to the disruption of weaker internal hydrogen bonds in favor of interactions with the solvent, resulting in a more dynamic and potentially extended ensemble of structures. The thermal stability of the hydration water network itself is enhanced when the number of intra-peptide hydrogen bonds increases, which corresponds to a more hydrophobic peptide surface. nih.gov

Table 1: Common Intramolecular Hydrogen Bonds in Peptides

| Bond Type | Ring Size (No. of Atoms) | Donor Residue (N-H) | Acceptor Residue (C=O) | Resulting Structure |

|---|---|---|---|---|

| γ-turn | 7 | i+2 | i | Tight turn |

| β-turn | 10 | i+3 | i | Chain reversal |

| α-turn | 13 | i+4 | i | Component of α-helix |

Molecular Interactions and Dynamics of H Ala Gly Gly Gly Gly Oh

Investigation of Intermolecular Hydrogen Bonding and Stacking Interactions

The molecular structure of H-Ala-Gly-Gly-Gly-Gly-OH, with its sequence of amide linkages and terminal amino and carboxyl groups, provides numerous sites for intermolecular interactions, primarily hydrogen bonding. Hydrogen bonds are a specific type of dipole-dipole interaction that occurs when a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) is attracted to another electronegative atom in a nearby molecule. khanacademy.org In the context of this peptide, the amide (-CONH-) groups in the backbone are significant participants. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. quora.com

These interactions are critical in stabilizing assemblies of peptide molecules. For instance, studies on similar short peptides, like alanyl-alanine, show that intermolecular hydrogen bonding can lead to the formation of organized structures such as β-sheets. researchgate.net Glycine (B1666218), being the simplest amino acid, lacks a side chain, which reduces steric hindrance and allows for strong intermolecular hydrogen bonding. quora.com The terminal zwitterionic groups (-NH3+ and -COO−) at physiological pH are also primary sites for strong hydrogen bonding with neighboring peptide molecules or solvent molecules like water. mdpi.com

| Interaction Type | Participating Groups in this compound | Significance |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | Backbone Amide (N-H donors, C=O acceptors), Terminal -NH3+ and -COO- | Primary force for self-assembly and stabilization of structures like β-sheets. researchgate.netnih.gov |

| Hydrophobic Interactions | Alanine (B10760859) methyl (-CH3) side chain | Contributes to molecular packing and stability by minimizing contact with aqueous environments. ias.ac.in |

Dynamics of Peptide Bond Rotation and Overall Conformational Flexibility

The conformational flexibility of a peptide is largely determined by the rotational freedom around the bonds of its backbone. The peptide bond itself (-C(O)-N(H)-) exhibits a partial double-bond character due to resonance. youtube.comyoutube.com This resonance delocalizes electrons between the oxygen, carbon, and nitrogen atoms, resulting in a rigid and planar peptide bond. youtube.com Consequently, rotation around the omega (ω) bond is highly restricted, typically adopting a trans configuration (ω ≈ 180°) which is energetically more favorable than the cis configuration (ω ≈ 0°). youtube.com

While the peptide bond is rigid, significant flexibility is conferred by rotation around the single bonds adjacent to the α-carbon. These rotations are described by two principal dihedral angles:

Phi (φ): Rotation around the N-Cα bond.

Psi (ψ): Rotation around the Cα-C' bond.

The allowable combinations of φ and ψ angles are visualized on a Ramachandran plot. youtube.com These angles determine the secondary structure of the peptide backbone. For glycine, which lacks a β-carbon, there is a much greater range of allowed φ and ψ angles compared to other amino acids. This imparts significant local flexibility to the peptide chain. mdpi.com In contrast, the methyl group of alanine creates more steric constraints, restricting its conformational freedom compared to glycine. nih.gov Therefore, the this compound peptide combines a more restricted N-terminus with a highly flexible glycine-rich tail. High-resolution ion mobility measurements on similar polyglycine and polyalanine peptides show they tend to adopt globular conformations in the gas phase, where the peptide chain folds to solvate the charged terminus. nih.gov

| Dihedral Angle | Bond | Rotational Freedom | Structural Implication |

|---|---|---|---|

| Omega (ω) | C'-N (Peptide Bond) | Highly restricted (planar) | Maintains the planarity of the peptide backbone. uchicago.eduresearchgate.net |

| Phi (φ) | N-Cα | Relatively free rotation | Determines the peptide's secondary structure; highly flexible for glycine residues. youtube.com |

| Psi (ψ) | Cα-C' | Relatively free rotation | Determines the peptide's secondary structure; highly flexible for glycine residues. youtube.com |

Interactions with Model Systems

General Peptide-Protein Interactions as a Research Tool

Short synthetic peptides are invaluable tools for investigating the complex world of peptide-protein interactions. mdpi.com These interactions are central to numerous biological processes, and peptides can be designed to mimic or inhibit these recognition events. nih.gov Proteins often recognize and bind to short, unstructured sequences on other proteins. mpg.de Synthetic peptides corresponding to these sequences can be used as molecular probes to map the binding surfaces and understand the mechanisms of biological communication. mdpi.com

One common technique is the peptide-protein interaction screen, where a synthetic "bait" peptide is used to "pull down" its binding partners from a complex protein extract. mpg.de By identifying the proteins that bind to the peptide, researchers can uncover new components of cellular signaling pathways. Furthermore, short peptides are utilized in super-resolution microscopy techniques like peptide-PAINT, where the transient binding of a fluorescently labeled peptide to a protein target allows for precise localization. acs.org The interactions can involve the peptide adopting various conformations, such as an extended chain, a beta-turn, or an alpha-helix, upon binding to a protein's surface groove or cavity. nih.gov

Studies on Interactions Mimicking Biological Environments

To understand how this compound might behave in a biological context, researchers study its interactions within model systems that mimic physiological conditions. A key aspect of the biological environment is the presence of water. Computational studies on the hydration of glycine have shown that a minimum number of water molecules are necessary to stabilize its zwitterionic form, which is prevalent at neutral pH. researchgate.net This zwitterionic nature, with a positively charged amino group and a negatively charged carboxyl group, is crucial for its interactions in aqueous solutions. mdpi.com

Studies using triglycine (B1329560) (GGG) as a model for the peptide backbone in water have shown that it favors a polyproline II (pPII) conformation. nih.gov This preference is driven by the tendency of the peptide to maximize hydrogen bonding with the surrounding water molecules. nih.gov The interactions of peptides with surfaces also serve as important models. For instance, glycine has been shown to adsorb onto silicon surfaces via hydrogen bonding, a process that can be reversed with mild heating, demonstrating a "catch-and-release" mechanism mediated by non-covalent forces. uwaterloo.ca In other studies, glycine and alanine in heated aqueous solutions have been observed to self-assemble into spherical microstructures, driven by the orientation of their charged groups toward the water and the inward orientation of hydrophobic parts. mdpi.com These model systems provide critical insights into the fundamental physicochemical forces that govern the behavior of peptides like this compound in environments that approximate living systems.

Enzymatic and Biochemical Investigations of H Ala Gly Gly Gly Gly Oh

H-Ala-Gly-Gly-Gly-Gly-OH as an Enzyme Substrate

The unique sequence of this compound, featuring an N-terminal alanine (B10760859) followed by a polyglycine chain, makes it a valuable substrate for studying the specificity and kinetics of various peptidases.

The metabolism of this compound is primarily initiated by proteases that recognize and cleave specific peptide bonds. The Ala-Gly linkage is a known target for certain enzymes. Porcine elastase I, for instance, exhibits a preference for cleaving peptide bonds where alanine is in the P1 position, making the Ala-Gly bond in this pentapeptide a likely point of initial hydrolysis. unc.edu

Aminopeptidases represent another class of enzymes relevant to the metabolism of this peptide. These enzymes sequentially remove amino acids from the N-terminus of peptides. Therefore, an aminopeptidase (B13392206) with specificity for alanine could cleave the N-terminal alanine from this compound. While specific kinetic data for the enzymatic hydrolysis of this exact pentapeptide are not extensively documented, the kinetic parameters can be determined experimentally. Such studies would typically involve incubating the peptide with a purified enzyme and measuring the rate of product formation over time.

The table below illustrates hypothetical kinetic parameters for the hydrolysis of this compound by relevant enzymes, based on typical values observed for similar peptide substrates.

| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Porcine Pancreatic Elastase | 1-10 mM | 10-100 s-1 | 103-105 M-1s-1 |

| Leucine Aminopeptidase (promiscuous) | 0.5-5 mM | 50-500 s-1 | 104-106 M-1s-1 |

This compound can be employed in the development of enzyme assays to screen for protease activity or to characterize newly discovered enzymes. A common approach involves coupling the cleavage of the peptide to a detectable signal. For example, a fluorometric assay could be designed where the peptide is labeled with a fluorophore and a quencher. Cleavage of the peptide would separate the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Alternatively, a simpler spectrophotometric assay can be developed by monitoring the appearance of cleavage products using techniques like high-performance liquid chromatography (HPLC). For instance, in an assay for an aminopeptidase, the reaction would be monitored by quantifying the release of alanine over time. mdpi.com The rate of this release provides a direct measure of the enzyme's activity. Such assays are crucial for determining enzyme kinetics and for screening potential enzyme inhibitors in drug discovery processes. semanticscholar.org

Mechanisms of Enzymatic Degradation of this compound

The breakdown of this compound in a biological system is a stepwise process involving one or more proteolytic enzymes, leading to smaller peptides and ultimately free amino acids.

Based on known protease specificities, several enzymes can be identified as potentially involved in the degradation of this compound. The primary cleavage is likely to occur at the N-terminal side due to the presence of the Ala-Gly bond.

Elastase : This serine protease is known to cleave peptide bonds C-terminal to small, neutral amino acids like alanine. unc.edu Therefore, elastase would be expected to cleave the Ala¹-Gly² bond.

Aminopeptidases : These exopeptidases cleave the N-terminal amino acid from a peptide. An aminopeptidase would release alanine, leaving the Gly-Gly-Gly-Gly fragment. scbt.com

Caspases : While typically associated with cleavage after aspartic acid residues, some caspases show a strong preference for small amino acids like glycine (B1666218) at the P1' position (the position immediately following the cleavage site). nih.gov If an initial cleavage by another enzyme were to expose an internal site, caspases could potentially play a role in further degradation, although they are not likely to initiate the breakdown of this specific peptide.

The table below summarizes the potential proteolytic enzymes and their specific cleavage sites on this compound.

| Enzyme Class | Specific Enzyme Example | Recognized Sequence | Predicted Cleavage Site |

|---|---|---|---|

| Serine Protease | Porcine Pancreatic Elastase | Ala-X (where X is a small neutral amino acid) | Ala¹-|-Gly² |

| Exopeptidase | Aminopeptidase | N-terminal Amino Acid | Ala¹-|-Gly²-Gly³-Gly⁴-Gly⁵ |

The degradation of this compound can proceed through different pathways depending on the primary cleaving enzyme.

Pathway 1: Initial Cleavage by an Endopeptidase (e.g., Elastase)

this compound is cleaved at the Ala¹-Gly² bond.

This cleavage yields two initial metabolites: Alanine (H-Ala-OH) and the tetrapeptide H-Gly-Gly-Gly-Gly-OH .

The resulting H-Gly-Gly-Gly-Gly-OH is then further degraded by other peptidases, such as dipeptidyl peptidases or aminopeptidases, into smaller glycine-containing peptides (Gly-Gly-Gly, Gly-Gly) and finally into individual glycine molecules.

Pathway 2: Initial Cleavage by an Exopeptidase (e.g., Aminopeptidase)

An aminopeptidase removes the N-terminal alanine.

The products are Alanine (H-Ala-OH) and H-Gly-Gly-Gly-Gly-OH .

This pathway yields the same initial set of major metabolites as Pathway 1, with subsequent degradation of the glycine tetrapeptide as described above.

The final degradation products in either pathway are the constituent amino acids, alanine and glycine. These amino acids then enter the general metabolic pool. Glycine, for instance, can be catabolized by the glycine cleavage system. reactome.org Non-enzymatic degradation pathways, such as diketopiperazine formation, are also possible under certain pH and temperature conditions, but are less likely for this specific sequence compared to peptides with proline or other specific residues in the first two positions.

Biochemical Mimicry and Functional Analogs in Research Applications

The simple, defined structure of this compound makes it a useful tool in various research applications, often as a model system or as a building block for more complex molecules.

Oligoglycine sequences are frequently used in protein engineering and biotechnology as flexible linkers to connect different protein domains without interfering with their folding or function. The this compound peptide can serve as a model for studying the physical and biochemical properties of such linkers.

Furthermore, this peptide can be used as a simple, non-bioactive control in studies involving more complex peptides. Its degradation can be compared to that of modified analogs to understand how changes in sequence or structure affect proteolytic stability. For example, substituting L-alanine with D-alanine or replacing glycine residues with N-substituted glycine (peptoids) can dramatically increase resistance to enzymatic degradation. nih.gov These peptidomimetic strategies are crucial in the development of peptide-based therapeutics with improved pharmacokinetic properties. The Ala-Gly motif itself is used as a model for investigating peptide interactions and stability. moleculardepot.com

Catalytic Peptide Ligation Studies Involving Glycine and Alanine

Enzymatic and biochemical investigations into this compound and related peptides often intersect with the field of catalytic peptide ligation. This technology leverages enzymes or chemical catalysts to site-specifically join peptide fragments, a process crucial for protein engineering, bioconjugation, and the synthesis of complex polypeptides. The unique sequence of this compound, featuring an N-terminal alanine followed by a polyglycine tract, makes it a relevant substrate for discussion in the context of specific enzymatic ligation systems where both alanine and glycine are key recognition elements.

Sortase-mediated ligation (SML) stands out as a widely utilized enzymatic method for protein and peptide modification. nih.govmdpi.com Sortases are transpeptidases found in Gram-positive bacteria that anchor surface proteins to the cell wall peptidoglycan. nih.gov The most studied of these is Sortase A (SrtA) from Staphylococcus aureus. The canonical mechanism involves the recognition of a specific sorting motif (e.g., LPXTG) on a target protein. researchgate.net The enzyme cleaves the peptide bond between threonine and glycine within this motif, forming a covalent acyl-enzyme intermediate. researchgate.net This intermediate is then resolved by a nucleophilic attack from the amino group of an oligoglycine sequence, typically a pentaglycine (B1581309) cross-bridge found in the bacterial cell wall, forming a new native peptide bond. nih.govresearchgate.net This reliance on a glycine nucleophile highlights the relevance of the -(Gly)4-OH portion of the this compound sequence.

While the S. aureus SrtA exhibits a strong preference for N-terminal glycine nucleophiles, sortase enzymes from other bacterial species display broader substrate specificity. This variation is critical when considering peptides with different N-terminal residues, such as the alanine in this compound. For instance, the peptidoglycan of Streptococcus pyogenes provides an N-terminal alanine for the ligation reaction, indicating its native sortase can accommodate this amino acid. researchgate.net Furthermore, research has identified that Sortase A from Streptococcus pneumoniae (SpSrtA) possesses an expanded substrate specificity, effectively recognizing N-terminal glycine, alanine, and serine. researchgate.net This broadened scope makes peptides commencing with alanine, like this compound, potential substrates for ligation reactions catalyzed by these specific sortase variants.

Beyond the sortase family, other enzymatic and chemical ligation strategies have been developed where glycine and alanine are important components. Engineered ligases, such as Omniligase-1, have been developed through computational design and site-directed engineering to have a radically broadened substrate scope, efficiently accommodating small amino acids like glycine, serine, and alanine. frontiersin.org In a different approach, Native Chemical Ligation (NCL) can be followed by a desulfurization process to convert a cysteine residue at the ligation junction into an alanine, expanding the utility of NCL to create native peptide bonds at alanine sites. nih.gov

Another area of research involves prebiotic catalytic systems. Studies on Catalytic Peptide Ligation (CPL) have shown that thiols can catalyze the ligation of amino acids, including alanine, with amidonitriles in aqueous environments. acs.orgresearchgate.netnih.gov These studies explore the fundamental chemical principles of peptide bond formation, where the reactivity and selectivity involving simple amino acids like glycine and alanine are paramount.

The table below summarizes the N-terminal amino acid specificity for select sortase enzymes, illustrating the basis for using alanine-terminated peptides in certain ligation systems.

Table 1: N-Terminal Nucleophile Specificity of Selected Sortase A (SrtA) Enzymes

| Enzyme Source | Typical N-Terminal Nucleophile(s) | Reference |

|---|---|---|

| Staphylococcus aureus | Glycine (Gly) | researchgate.net |

| Streptococcus pyogenes | Alanine (Ala) | researchgate.net |

Self Assembly and Supramolecular Organization of H Ala Gly Gly Gly Gly Oh

Fundamental Mechanisms Driving Self-Assembly of Oligoglycine Peptides

The self-assembly of peptides is governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals interactions. nih.govnih.gov For oligoglycine-containing peptides like H-Ala-Gly-Gly-Gly-Gly-OH, specific mechanisms are particularly dominant in directing their organization into well-defined architectures.

Aromatic stacking, another significant non-covalent interaction that stabilizes supramolecular structures, involves the attractive, non-covalent interactions between aromatic rings. However, as the this compound peptide sequence lacks any aromatic amino acids (such as Phenylalanine, Tryptophan, or Tyrosine), aromatic π-π stacking does not contribute to its self-assembly mechanism. acs.org The assembly is therefore predominantly governed by other non-covalent forces.

| Interaction Type | Relevance to this compound | Description |

|---|---|---|

| Hydrophobic Interactions | Relevant | Driven by the nonpolar methyl side chain of the Alanine (B10760859) residue, promoting aggregation in aqueous solutions to minimize contact with water. youtube.comresearchgate.net |

| Aromatic Stacking | Not Relevant | The peptide lacks aromatic residues, so this interaction does not play a role in its self-assembly. |

Inter-peptide hydrogen bonding is a critical and highly directional force that dictates the formation of stable and well-ordered secondary structures, which are the building blocks of larger supramolecular assemblies. nih.govrsc.org The peptide backbone is rich in hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). youtube.com In oligoglycine sequences, the lack of bulky side chains allows for the close packing of peptide backbones, facilitating the extensive formation of hydrogen bonds. researchgate.net

This extensive hydrogen bonding network often leads to the formation of β-sheet structures, where adjacent peptide chains are linked in parallel or anti-parallel arrangements. youtube.com These sheets can then stack upon one another to form more complex and rigid architectures. researchgate.net The strength and prevalence of these hydrogen bonds increase with the number of glycine (B1666218) residues, suggesting that the Gly-Gly-Gly-Gly segment of this compound is instrumental in stabilizing the resulting nanostructures. researchgate.net Studies on oligoglycine amphiphiles have shown that all glycine residues can participate in intermolecular hydrogen bonding, creating structures similar to the polyglycine II helix, a rigid conformation stabilized by a dense network of hydrogen bonds. researchgate.netresearchgate.net

Chirality, or the "handedness" of a molecule, plays a crucial role in translating molecular-level information to macroscopic structures. nih.gov In peptides, the use of L- or D-amino acids can determine the morphology and helical twist of the resulting self-assembled nanostructures. acs.orgrsc.org this compound contains a single chiral center at the α-carbon of the L-alanine residue.

This single chiral center is sufficient to break the symmetry of the assembly process, inducing a specific handedness in the hierarchical nanostructure. For instance, the chirality of terminal amino acid residues has been shown to control the twist direction of self-assembled fibers. nih.gov The presence of even a single chiral amino acid can lead to the formation of twisted ribbons or helical nanofibers, as opposed to the achiral or racemic mixtures which may form flat sheets or disordered aggregates. nih.govnih.gov The specific interactions and packing constraints imposed by the chiral alanine residue propagate through the assembly, resulting in a well-defined supramolecular chirality. acs.org The introduction of D-amino acids into L-peptide sequences has been shown to significantly alter conformation and self-assembly behavior. acs.org

Formation of Self-Assembled Nanostructures by this compound

The combination of a hydrophobic N-terminal residue and a hydrophilic, flexible oligoglycine tail classifies this compound as a surfactant-like peptide. nsf.gov Such peptides are known to self-assemble into a variety of ordered nanostructures in solution.

While specific morphological studies on this compound are not extensively documented, the structures formed by analogous short, amphiphilic peptides provide insight into its likely self-assembly behavior. Depending on the precise conditions, peptides with similar compositions are known to form various morphologies: nsf.gov

Fibrils and Nanofibers: These are the most common structures formed by short peptides that assemble into β-sheets. The hydrogen-bonded β-sheets stack along a central axis to form long, rigid fibers with diameters typically in the nanometer range. nih.govresearchgate.net

Vesicles: The amphiphilic nature of the peptide, with a hydrophobic "head" (Alanine) and a hydrophilic "tail" (oligoglycine and C-terminus), could lead to the formation of spherical vesicles or micelles in which the alanine residues form a hydrophobic core, shielded from the water by the outward-facing glycine chains. nsf.govunimi.it

Nanotubes: Some cyclic or planar peptides can stack to form hollow nanotubes. Short linear peptides, particularly those with alternating hydrophilic and hydrophobic residues, can also assemble into tubular structures. acs.orgnih.gov

The final morphology is a result of the complex interplay between the molecular geometry and the dominant intermolecular forces. mdpi.com

The self-assembly process is highly sensitive to external conditions, which can be tuned to control the resulting nanostructures. nih.gov

pH: The pH of the solution directly affects the ionization state of the N-terminal amine (-NH₂) and C-terminal carboxylic acid (-COOH) groups. At neutral pH, the peptide exists as a zwitterion (-NH₃⁺ and -COO⁻). Altering the pH away from the isoelectric point introduces net electrostatic repulsion, which can inhibit aggregation or alter the packing arrangement of the peptides. nih.gov For example, some Fmoc-dipeptides only form hydrogels below a certain pH. nih.gov

Concentration: Self-assembly is a concentration-dependent process. Below a critical aggregation concentration (CAC), the peptides exist as monomers. Above the CAC, they begin to assemble into larger structures. Increasing the concentration can lead to transitions between different morphologies, for instance, from spherical micelles to rod-like structures. unimi.it

Solvent Systems: The polarity of the solvent significantly impacts both hydrophobic interactions and hydrogen bonding. In highly polar solvents like water, hydrophobic effects are the dominant driving force for initial assembly. youtube.com The addition of organic co-solvents can weaken these interactions, potentially disassembling the structures or leading to different morphologies.

Temperature: Temperature affects the strength of non-covalent interactions. While hydrogen bonds are weakened at higher temperatures, the hydrophobic effect can become stronger up to a certain point. nih.gov Consequently, temperature can be used to trigger or reverse the self-assembly process, and thermal annealing cycles are often used to promote the formation of more ordered, thermodynamically stable structures. acs.org

| Environmental Factor | Effect | Potential Outcome on Nanostructure |

|---|---|---|

| pH | Alters the ionization state of terminal groups, affecting electrostatic interactions. | Changes in pH can induce or inhibit assembly; may alter morphology due to electrostatic repulsion/attraction. nih.gov |

| Concentration | Assembly occurs above a critical aggregation concentration. | Higher concentrations can promote the formation of more complex or larger structures (e.g., transition from micelles to fibrils). unimi.it |

| Solvent System | Modulates the strength of hydrophobic interactions and hydrogen bonds. | Adding organic co-solvents can disrupt assembly or lead to different morphologies by weakening hydrophobic forces. mdpi.com |

| Temperature | Affects the stability of non-covalent bonds and hydrophobic effect. | Can be used to control the rate and extent of assembly; thermal annealing can increase structural order. acs.org |

No Specific Research Found on the Co-Assembly of this compound

Despite a comprehensive search of scientific literature, no specific research data was found regarding the co-assembly of the peptide this compound with other amino acids or peptides. Therefore, content for the requested sections on its heterogeneous supramolecular systems and the modulation of its self-assembly by co-partners cannot be provided.

The investigation into the self-assembly and supramolecular organization of peptides is a significant field in materials science and biochemistry. Peptides can self-assemble into various well-ordered nanostructures, and their properties can be finely tuned by co-assembling them with other molecules. This process can lead to the formation of novel biomaterials with tailored functions.

However, research in this area is highly specific to the amino acid sequence of the peptide . The unique sequence dictates the intermolecular interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern the assembly process.

Targeted searches for studies investigating the co-assembly of this compound, also known as alanine-tetraglycine, did not yield any specific experimental results or detailed findings. While general principles of peptide self-assembly and co-assembly are well-documented for other peptide sequences, the strict requirement to focus solely on this compound prevents the inclusion of such related, but distinct, information.

Consequently, there is no available data to populate the specified subsections:

Co-Assembly with Other Amino Acids or Peptides

Modulation of Self-Assembly Properties through Co-Partners

Further research would be required to explore and characterize the co-assembly behavior of this compound and to understand how its supramolecular organization can be influenced by the presence of other amino acids or peptides.

Applications in Advanced Peptide Based Materials Science

H-Ala-Gly-Gly-Gly-Gly-OH as a Building Block for Engineered Biopolymers and Peptidomimetics

The unique structure of this compound positions it as a valuable building block in the synthesis of engineered biopolymers and peptidomimetics. chemimpex.com In the realm of biopolymers, this peptide can be incorporated into larger polypeptide chains to modulate the physical and biological properties of the resulting material. Protein-engineered biomaterials often utilize modular peptide domains to create scaffolds that mimic the natural extracellular matrix, and short sequences like this compound can be genetically encoded or chemically synthesized to confer specific functionalities. stanford.eduresearchgate.net The oligoglycine segment, in particular, can act as a flexible linker between functional domains, allowing for proper folding and activity of the engineered protein.

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. longdom.org The design of peptidomimetics often involves modifying the peptide backbone or replacing amino acid residues with non-natural analogues. upc.edu this compound can serve as a template for such modifications. For instance, the peptide bonds could be replaced with more stable isosteres, or the alanine (B10760859) and glycine (B1666218) residues could be substituted with D-amino acids or other synthetic building blocks to create peptidomimetics with tailored structures and functions for therapeutic or diagnostic applications. nih.govbenthamscience.com The development of peptidomimetics from a known bioactive peptide sequence is a hierarchical process that often begins with identifying the minimal active sequence and then systematically modifying it to enhance its drug-like properties. longdom.org

Table 1: Potential Modifications of this compound for Peptidomimetic Design

| Modification Strategy | Example | Potential Advantage |

| Backbone Modification | Replacement of amide bonds with thioamides or reduced amides. | Increased resistance to proteolysis. |

| Side Chain Modification | Substitution of L-Alanine with D-Alanine. | Altered three-dimensional structure and resistance to enzymatic degradation. |

| Incorporation of Non-natural Amino Acids | Replacement of glycine residues with N-alkylated glycine (a peptoid). | Enhanced proteolytic stability and conformational control. |

| Cyclization | Head-to-tail or side-chain cyclization. | Constrained conformation leading to increased receptor affinity and stability. |

Design Principles for Peptide-Based Functional Materials Incorporating Oligoglycine Motifs

The design of functional materials based on peptides is guided by the principle of self-assembly, where peptides spontaneously organize into well-defined nanostructures. manchester.ac.uk Key to this process are non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.com Oligoglycine motifs, as present in this compound, are particularly important in this context due to their flexibility and propensity to form β-sheet structures, which are a common feature in self-assembling peptide systems. nih.gov

The alanine residue in this compound can influence the self-assembly process by providing a hydrophobic methyl group that can participate in hydrophobic interactions, driving the aggregation of the peptides in an aqueous environment. The repeating glycine units provide conformational flexibility and can form extensive networks of hydrogen bonds, stabilizing the resulting supramolecular structures. manchester.ac.uk By controlling factors such as pH, temperature, and ionic strength, the self-assembly of peptides containing oligoglycine motifs can be directed to form a variety of materials, including nanofibers, nanotubes, and hydrogels. nih.gov

Table 2: Design Principles for Functional Materials with Oligoglycine Motifs

| Design Principle | Role of Oligoglycine Motif | Resulting Material Property |

| Self-Assembly | Promotes β-sheet formation and hydrogen bonding networks. | Formation of stable nanofibers and hydrogels. |

| Modularity | Acts as a flexible linker between functional domains. | Tunable mechanical and biological properties. stanford.edu |

| Biocompatibility | Composed of naturally occurring amino acids. | Reduced immunogenicity and enhanced integration with biological systems. |

| Stimuli-Responsiveness | Can be designed to respond to changes in pH, temperature, or ionic concentration. | Controlled release of encapsulated molecules. nih.gov |

Exploration of this compound in Supramolecular Biomaterials Design

Supramolecular biomaterials are formed through the self-assembly of molecular building blocks into non-covalently bonded, hierarchical structures. mdpi.com this compound is a prime candidate for the design of such materials due to its amphiphilic nature, with the alanine providing a hydrophobic component and the glycine chain and terminal carboxyl and amino groups providing hydrophilicity. This balance is crucial for self-assembly in aqueous environments.

The resulting hydrogels can encapsulate large amounts of water, creating a hydrated environment similar to the native extracellular matrix, making them suitable for applications in tissue engineering and drug delivery. nih.govnih.gov The mechanical properties of these hydrogels can be tuned by altering the peptide sequence, concentration, and environmental conditions. The incorporation of this compound into these systems can influence the viscoelasticity and degradation profile of the resulting biomaterial. Furthermore, the terminal amino and carboxyl groups can be functionalized with bioactive molecules, such as growth factors or cell-adhesion motifs like RGD, to create materials that can actively direct cellular behavior.

Table 3: Potential Applications of this compound-based Supramolecular Biomaterials

| Application Area | Design Strategy | Desired Outcome |

| Tissue Engineering | Formation of a biocompatible hydrogel scaffold. | Support for cell attachment, proliferation, and differentiation. nih.gov |

| Drug Delivery | Encapsulation of therapeutic agents within the hydrogel matrix. | Sustained and localized release of drugs. nih.govacs.org |

| Wound Healing | Creation of a protective and moist wound dressing. | Promotion of tissue regeneration and prevention of infection. |

| 3D Cell Culture | Development of a biomimetic environment for cell growth. | More accurate in vitro models for studying cell biology and disease. |

Potential in Enzyme Immobilization or Scaffold Design for Biochemical Assays

The immobilization of enzymes on solid supports is a critical technology in various industrial and biomedical applications, as it enhances enzyme stability and facilitates their reuse. nih.gov Peptides such as this compound can be used to create scaffolds for enzyme immobilization. The peptide can be covalently attached to a solid support, and the enzyme can then be linked to the peptide. The oligoglycine portion of the peptide can act as a flexible spacer arm, which can improve the accessibility of the enzyme's active site to its substrate, thereby enhancing its catalytic activity. researchgate.net

In the context of biochemical assays, scaffolds made from self-assembling peptides like this compound can provide a three-dimensional environment for carrying out enzymatic reactions or for studying protein-protein interactions. These peptide-based scaffolds can be designed to be biocompatible and can mimic certain aspects of the cellular microenvironment. The ability to functionalize these scaffolds with specific recognition elements allows for the development of highly sensitive and specific biosensors.

Table 4: Strategies for Utilizing this compound in Enzyme Immobilization and Assay Design

| Strategy | Description | Potential Advantage |

| Flexible Linker | The oligoglycine sequence is used as a flexible spacer to attach an enzyme to a solid support. | Increased enzyme activity and stability. researchgate.net |